1-(2,6-Dichlorophenyl)propan-1-ol
Description
1-(2,6-Dichlorophenyl)propan-1-ol is a chlorinated aromatic alcohol with the molecular formula C₉H₁₀Cl₂O. It features a propanol backbone substituted with a 2,6-dichlorophenyl group at the first carbon. This structure confers unique physicochemical properties, including polarity from the hydroxyl group and steric/electronic effects from the dichlorophenyl moiety.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYNWOGJNPYFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)propan-1-ol can be synthesized through several methods, including:
Grignard Reaction: Reacting 2,6-dichlorobenzene with propyl magnesium bromide followed by hydrolysis.
Reductive Amination: Starting with 2,6-dichlorobenzaldehyde and reacting it with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale Grignard reactions or reductive amination processes. These methods are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)propan-1-ol undergoes various types of chemical reactions:
Oxidation: Can be oxidized to 1-(2,6-dichlorophenyl)propanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common but can involve converting the compound to its corresponding alkane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Strong nucleophiles like sodium hydroxide, reaction conditions often involve elevated temperatures.
Major Products Formed:
Oxidation: 1-(2,6-dichlorophenyl)propanoic acid.
Reduction: 1-(2,6-dichlorophenyl)propane.
Substitution: Various dichlorophenyl-substituted alcohols or ethers.
Scientific Research Applications
1-(2,6-Dichlorophenyl)propan-1-ol is an organic compound with a dichlorophenyl group attached to a propan-1-ol moiety. It has garnered interest in various scientific and industrial applications because of its unique chemical properties.
Scientific Research Applications
This compound is used in scientific research across chemistry, biology, medicine, and industry.
- Chemistry It is used as an intermediate in synthesizing more complex organic molecules.
- Biology It is studied for its potential biological activity, including antimicrobial properties.
- Medicine It is investigated for its pharmacological effects, particularly in developing new drugs.
- Industry It is employed in the production of specialty chemicals and materials.
Safety Information
The Safety Data Sheet indicates that this compound has no known hazard .
- If inhaled: Remove victim to fresh air and seek medical attention if symptoms persist.
- In case of skin contact: Wash skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes; seek medical attention if irritation persists.
- In case of eye contact: Flush with plenty of water, remove any contact lenses, and continue flushing for at least 15 minutes; get medical attention.
- If swallowed: Wash out mouth with plenty of water for at least 15 minutes and seek medical attention.
- Use dry sand, dry chemical, or alcohol-resistant foam for extinction.
- Wear self-contained breathing apparatus for firefighting if necessary.
Mechanism of Action
1-(2,6-Dichlorophenyl)propan-1-ol is structurally similar to other dichlorophenyl-substituted alcohols, such as 1-(2,6-dichlorophenyl)ethanol and 1-(2,6-dichlorophenyl)propanoic acid. its unique combination of a propan-1-ol group and dichlorophenyl moiety gives it distinct chemical and physical properties. These differences can influence its reactivity, solubility, and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(2,6-Dichlorophenyl)propan-1-ol with its closest analogs, focusing on molecular features, functional groups, and applications:
Key Differences:
Functional Groups: The hydroxyl group in this compound increases hydrogen-bonding capacity compared to the ketone analog, enhancing aqueous solubility. The amino alcohol variant introduces basicity and chiral centers, enabling interactions with biological targets (e.g., enzymes, receptors) .
Physicochemical Properties: The ketone (propan-1-one) exhibits greater lipophilicity (logP ~2.8 estimated) due to the absence of polar hydroxyl groups, favoring membrane permeability . The amino alcohol’s amino group raises its molecular weight and may improve stability in acidic environments .
Applications: 1-(2,6-Dichlorophenyl)propan-1-one: Often employed as a synthetic intermediate for pharmaceuticals or agrochemicals due to its reactivity in nucleophilic additions . (1R,2R)-Amino Alcohol: Stereochemistry suggests utility in asymmetric synthesis or as a building block for chiral drugs (e.g., β-blockers or antivirals) .
Research Findings and Biomedical Relevance
- Thiourea Derivatives: notes that 1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea shares the dichlorophenyl group and demonstrates bioactivity, suggesting the dichlorophenyl moiety may enhance binding to biological targets .
- Chromatographic Behavior: Hydrophilic interaction chromatography (HILIC) data from imply that polar functional groups (e.g., hydroxyl or amino) in such compounds influence retention times and separation efficiency .
Biological Activity
1-(2,6-Dichlorophenyl)propan-1-ol, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
This compound is characterized by its dichlorophenyl group, which significantly influences its biological activity. The presence of chlorine atoms can enhance the compound's lipophilicity and metabolic stability, affecting its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that chlorinated phenols possess antimicrobial properties. The compound's structure suggests potential efficacy against bacterial strains due to its ability to disrupt microbial membranes.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism.
- Neuroactivity : There is emerging evidence suggesting that this compound may influence central nervous system (CNS) activity. Potential applications include neuroprotective effects or modulation of neurotransmitter systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.
- Receptor Modulation : It has been suggested that the compound could interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways.
Study 1: Antimicrobial Efficacy
A study conducted by Hao et al. (2019) examined the antimicrobial properties of chlorinated phenols, including this compound. The results demonstrated significant inhibition against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
Study 2: Cytotoxicity in Cancer Cells
In a recent investigation published in Toxicological Profile for 1,2-Dichloropropane by the ATSDR , it was noted that compounds with structural similarities to this compound exhibited cytotoxic effects on cancer cell lines. The study highlighted the importance of further exploring this compound's potential in oncology.
Study 3: Neuropharmacological Effects
Research published in Chemistry and Biological Activities of 1,2,4-Triazolethiones explored various compounds' neuropharmacological effects. While primarily focused on triazoles, it provided insights into how similar structures could modulate CNS activity. This suggests a pathway for investigating this compound's effects on neurological disorders.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
